1-Aminocyclopentane-1-carboximidamide dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminocyclopentane-1-carboximidamide dihydrochloride typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclopentane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Aminocyclopentane-1-carboximidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Aminocyclopentane-1-carboximidamide dihydrochloride involves the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The compound binds to the AMPK enzyme, inducing a conformational change that enhances its activity.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopentane-1-carboxamide: This compound has a similar structure but lacks the imidamide group.
Cyclopentylamine: Another structurally related compound, differing in the functional groups attached to the cyclopentane ring.
Uniqueness
1-Aminocyclopentane-1-carboximidamide dihydrochloride is unique due to its potent activation of AMP-activated protein kinase (AMPK), which is not observed in many other similar compounds. This unique property makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C6H15Cl2N3 |
---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H13N3.2ClH/c7-5(8)6(9)3-1-2-4-6;;/h1-4,9H2,(H3,7,8);2*1H |
InChI Key |
RKFKJDJHWMHNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
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